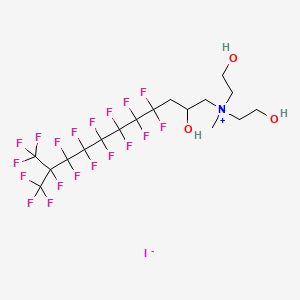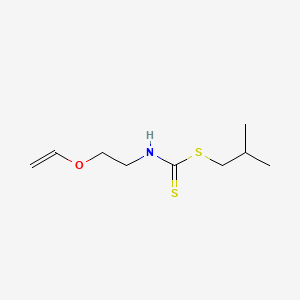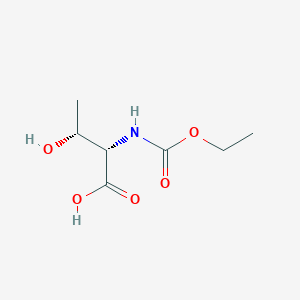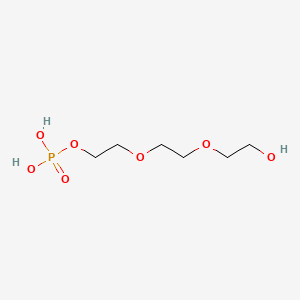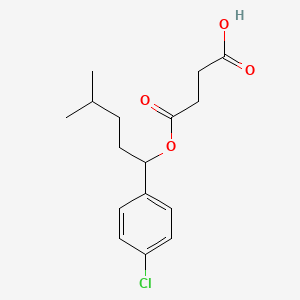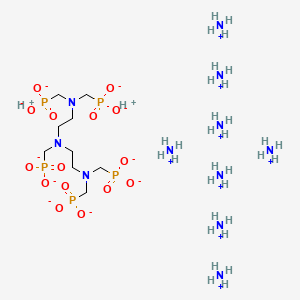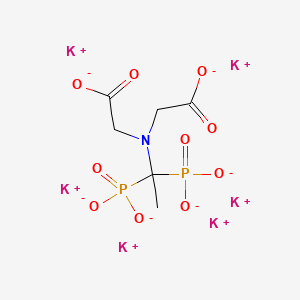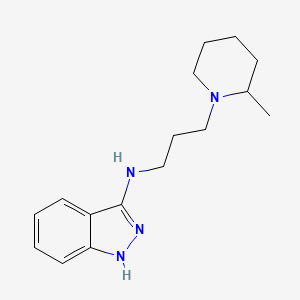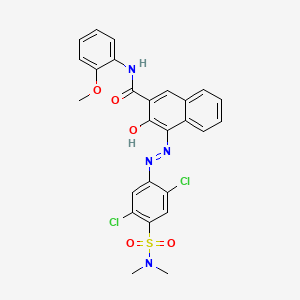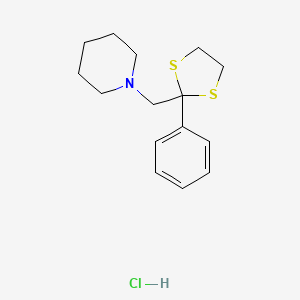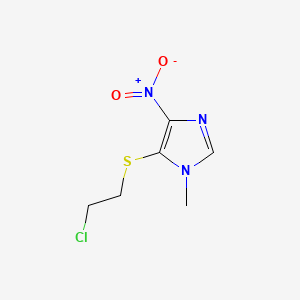
1H-Imidazole, 5-((2-chloroethyl)thio)-1-methyl-4-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazole, 5-((2-chloroethyl)thio)-1-methyl-4-nitro- is a chemical compound with the molecular formula C7H8ClN3O2S. It is a derivative of imidazole, a versatile heterocyclic aromatic organic compound, and is characterized by the presence of a nitro group (-NO2), a methyl group (-CH3), and a chloroethylthio group (-SCH2CH2Cl) attached to the imidazole ring.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 1H-imidazole as the starting material.
Nitration: The imidazole ring is nitrated using nitric acid (HNO3) to introduce the nitro group at the 4-position.
Methylation: The nitroimidazole is then methylated using methyl iodide (CH3I) to introduce the methyl group at the 1-position.
Chloroethylation: Finally, the chloroethylthio group is introduced using 2-chloroethanethiol (HSCH2CH2Cl) in the presence of a suitable base.
Industrial Production Methods: The industrial production of this compound involves similar steps but is carried out on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group (-NH2) using reducing agents like hydrogen (H2) in the presence of a catalyst.
Substitution: The chloroethylthio group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydroxide (NaOH) or other strong bases.
Major Products Formed:
Nitroso Derivatives: Formed by partial oxidation of the nitro group.
Amine Derivatives: Formed by reduction of the nitro group.
Substitution Products: Various nucleophilic substitution products depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: This compound is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand the interaction of nitro compounds with biological macromolecules.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves the interaction of the nitro group with biological targets. The nitro group can undergo reduction in biological systems to form reactive intermediates that can bind to and modify proteins, DNA, and other cellular components. This can lead to the disruption of cellular processes and induce cytotoxic effects.
Molecular Targets and Pathways Involved:
Proteins: The reactive intermediates can bind to amino acids in proteins, leading to structural changes and loss of function.
DNA: The intermediates can cause DNA damage, leading to mutations and cell death.
Pathways: The compound can interfere with various cellular pathways, including those involved in cell division and apoptosis.
Comparaison Avec Des Composés Similaires
5-(2-Chloroethyl)-1H-imidazole: Similar structure but lacks the nitro group.
1H-Imidazole-4-carboxamide,5-[3,3-bis(2-chloroethyl)-1-triazenyl]-: Contains a triazene group instead of a nitro group.
Uniqueness: 1H-Imidazole, 5-((2-chloroethyl)thio)-1-methyl-4-nitro- is unique due to the presence of both a nitro group and a chloroethylthio group, which imparts distinct chemical and biological properties compared to similar compounds.
Propriétés
Numéro CAS |
110579-12-9 |
|---|---|
Formule moléculaire |
C6H8ClN3O2S |
Poids moléculaire |
221.67 g/mol |
Nom IUPAC |
5-(2-chloroethylsulfanyl)-1-methyl-4-nitroimidazole |
InChI |
InChI=1S/C6H8ClN3O2S/c1-9-4-8-5(10(11)12)6(9)13-3-2-7/h4H,2-3H2,1H3 |
Clé InChI |
GBGGSOBODNIMHK-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NC(=C1SCCCl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


